molecular formula C12H11ClN2O2S2 B2936357 Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate CAS No. 689772-36-9

Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2936357
CAS No.: 689772-36-9
M. Wt: 314.8
InChI Key: LOQDUDWGRVXKNP-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, an amino group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thioether.

Scientific Research Applications

Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would be specific to the compound’s structure and the biological system .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with varying substituents on the ring. Examples might include:

  • Methyl 4-amino-3-(5-bromo-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate
  • Methyl 4-amino-3-(5-chloro-2-ethylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

Uniqueness

The uniqueness of Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate lies in its specific substituents, which can influence its reactivity, biological activity, and physical properties. These differences can make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S2/c1-6-3-4-7(13)5-8(6)15-10(14)9(11(16)17-2)19-12(15)18/h3-5H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQDUDWGRVXKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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